molecular formula C12H16O3 B1618100 3-Tert-butyl-6-methylsalicylic acid CAS No. 6934-03-8

3-Tert-butyl-6-methylsalicylic acid

Cat. No.: B1618100
CAS No.: 6934-03-8
M. Wt: 208.25 g/mol
InChI Key: JXQCUCDXLSGQNZ-UHFFFAOYSA-N
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Description

Significance of Alkylsalicylic Acid Derivatives in Organic Synthesis and Mechanistic Studies

The introduction of alkyl groups onto the salicylic (B10762653) acid framework gives rise to alkylsalicylic acids, a class of compounds with significant industrial and academic interest. These derivatives have found applications as additives in lubricating oils, where they function as detergents to maintain engine cleanliness and neutralize acids formed during oxidation processes. whiterose.ac.ukwhiterose.ac.uk From a synthetic and mechanistic standpoint, the study of alkylsalicylic acids provides valuable insights into electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation. whiterose.ac.uk The position and nature of the alkyl substituent can profoundly influence the reactivity of both the phenolic hydroxyl and the carboxylic acid groups, offering a platform for investigating electronic and steric effects in organic reactions. whiterose.ac.uk The synthesis of these compounds, particularly those with long alkyl chains, continues to be an area of active research, focusing on optimizing reaction conditions and catalyst systems. whiterose.ac.ukwhiterose.ac.uk

Overview of Sterically Hindered Phenolic Carboxylic Acids in Chemical Science

Phenolic compounds are well-known for their antioxidant properties, a characteristic attributed to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. vinatiorganics.com When bulky alkyl groups, such as a tert-butyl group, are positioned ortho to the phenolic hydroxyl group, the resulting "sterically hindered phenol" exhibits enhanced stability and selectivity in its radical-scavenging activity. vinatiorganics.com This steric hindrance prevents the phenolic oxygen from participating in unwanted side reactions, thereby prolonging its antioxidant capability. vinatiorganics.com The incorporation of a carboxylic acid moiety into a sterically hindered phenol (B47542) introduces an additional functional handle for further chemical modification and can influence the compound's solubility and electronic properties. byjus.com This combination of functionalities is of great interest in the design of novel antioxidants, stabilizers for polymers, and probes for studying radical-mediated processes. vinatiorganics.comnih.gov The utility of sterically hindered phenols is rooted in their ability to act as antioxidants that can protect materials, and in some contexts, switch to pro-oxidant or cytotoxic species, a duality that is actively being explored in medicinal chemistry. nih.gov

Research Landscape of 3-Tert-butyl-6-methylsalicylic Acid and Structurally Related Compounds

Specific research focused solely on this compound is limited in the public domain. Its CAS number is 6934-03-8 and its linear formula is C12H16O3. sigmaaldrich.com However, the research landscape of structurally related compounds provides a strong basis for understanding its potential properties and areas of interest. For instance, 6-methylsalicylic acid is a well-studied natural product produced by various fungi. nih.govwikipedia.org It serves as a biosynthetic precursor to other compounds and its formation by polyketide synthases is a subject of significant biochemical investigation. nih.govresearchgate.netresearchgate.net

The properties of other alkylated salicylic acids also offer valuable comparisons. The table below outlines some of these related compounds and their known properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound 6934-03-8C12H16O3208.25Contains a tert-butyl group and a methyl group on the salicylic acid core. sigmaaldrich.comchemsrc.com
6-Methylsalicylic acid 567-61-3C8H8O3152.15A naturally occurring salicylic acid derivative. nih.govwikipedia.org
3,5-Di-tert-butylsalicylic acid 19715-19-6C15H22O3250.33Features two tert-butyl groups, enhancing its steric hindrance. sigmaaldrich.com
3-Tert-butyl-5-methylsalicylic acid 23050-96-6C12H16O3208.25An isomer of the title compound. chemsrc.com

The acidity of the carboxylic acid group in these compounds is influenced by the electronic effects of the alkyl substituents. byjus.com Generally, alkyl groups are weakly electron-donating, which can slightly decrease the acidity compared to unsubstituted salicylic acid. byjus.com However, the steric environment created by the tert-butyl and methyl groups in this compound would likely play a more significant role in its reactivity, particularly in reactions involving the carboxylic acid and hydroxyl groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-2-hydroxy-6-methylbenzoic acid
Source PubChem
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InChI

InChI=1S/C12H16O3/c1-7-5-6-8(12(2,3)4)10(13)9(7)11(14)15/h5-6,13H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQCUCDXLSGQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)(C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219385
Record name 2,6-Cresotic acid, 3-tert-butyl-
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6934-03-8
Record name 3-(1,1-Dimethylethyl)-2-hydroxy-6-methylbenzoic acid
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Record name 2,6-Cresotic acid, 3-tert-butyl-
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Record name 2,6-Cresotic acid, 3-tert-butyl-
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Record name 3-tert-Butyl-6-methylsalicylic acid
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Synthetic Methodologies and Advanced Chemical Transformations of 3 Tert Butyl 6 Methylsalicylic Acid

Strategies for the Preparation of 3-Tert-butyl-6-methylsalicylic Acid

The synthesis of this compound, a polysubstituted aromatic compound, requires strategic approaches to ensure the correct placement of the functional groups on the benzene (B151609) ring. The key methods employed involve the carboxylation of a substituted phenol (B47542) or the alkylation of a salicylic (B10762653) acid precursor.

Optimization of Kolbe-Schmitt Reaction Pathways for Alkylated Salicylic Acids

The Kolbe-Schmitt reaction is a fundamental process in the industrial synthesis of salicylic acids. wikipedia.orgmissouri.edu It involves the carboxylation of a phenoxide, typically sodium phenoxide, by heating it with carbon dioxide under pressure. wikipedia.org The reaction proceeds through the nucleophilic addition of the phenoxide to carbon dioxide, followed by protonation to yield the salicylic acid. wikipedia.org

For the synthesis of alkylated salicylic acids like this compound, the starting material would be the corresponding alkylated phenol, in this case, 2-tert-butyl-5-methylphenol. The phenoxide of this phenol is prepared by treatment with a base, such as sodium hydroxide (B78521). wikipedia.org The subsequent carboxylation introduces a carboxylic acid group onto the aromatic ring. The regioselectivity of this carboxylation, meaning the position where the carboxyl group attaches, can be influenced by the choice of the counter-ion. For instance, using potassium hydroxide can favor the formation of the para-hydroxybenzoic acid isomer. wikipedia.org Therefore, careful optimization of reaction conditions, including temperature, pressure, and the choice of base, is crucial for maximizing the yield of the desired ortho-carboxylated product, this compound. chempedia.info

A significant modification to the traditional Kolbe-Schmitt reaction involves performing the carboxylation under pressure, a method patented by Schmitt, which greatly improves the yields of salicylic acid. future4200.com This high-pressure approach is a key consideration for the efficient synthesis of alkylated salicylic acids.

Alkylation Approaches Utilizing Tertiary Alkylating Agents on Salicylic Acid Precursors

An alternative synthetic strategy involves the direct alkylation of a salicylic acid precursor. This approach falls under the umbrella of Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds on an aromatic ring. whiterose.ac.uk In this case, a suitable precursor, such as 6-methylsalicylic acid, would be reacted with a tertiary alkylating agent.

Tertiary alkylating agents, such as tert-butyl chloride or isobutylene, are used to introduce the tert-butyl group onto the aromatic ring. ucla.edupressbooks.pub The reaction is typically catalyzed by a strong acid. google.com The mechanism involves the formation of a tert-butyl carbocation, which then acts as an electrophile and attacks the electron-rich aromatic ring of the salicylic acid precursor. whiterose.ac.uk The hydroxyl and carboxyl groups already present on the salicylic acid ring direct the incoming electrophile to specific positions. The tert-butyl group, being an ortho, para-director, will preferentially add to the positions ortho or para to the activating hydroxyl group. ucla.edu The steric hindrance from the existing methyl and carboxyl groups will also play a significant role in determining the final position of the bulky tert-butyl group.

Modified Synthetic Routes for Enhanced Reaction Efficiency and Selectivity

To improve the efficiency and selectivity of the synthesis of this compound, several modifications to the standard procedures can be implemented. For instance, in the alkylation of salicylic acid, the choice of catalyst is critical. While traditional Lewis acids like aluminum chloride are effective, they can sometimes lead to side reactions. ucla.edu The use of alternative catalysts, such as perfluoroalkylsulfonic acids, alkylsulfonic acids, or acidic clays, has been explored to provide a cleaner reaction profile. google.comwipo.int

Another approach to enhance selectivity is through the use of protecting groups. For example, the hydroxyl or carboxylic acid group on the salicylic acid precursor could be temporarily protected to prevent unwanted side reactions and to better control the position of the incoming tert-butyl group. After the alkylation step, the protecting groups would be removed to yield the final product.

Furthermore, process optimization, including the precise control of reaction temperature and the molar ratio of reactants, is essential for maximizing the yield of the desired isomer and minimizing the formation of byproducts. google.com Industrial processes often focus on developing robust and scalable methods that provide high purity and accountability of the final product. whiterose.ac.uk

Functionalization and Derivatization Approaches of the Aromatic Nucleus and Carboxylic Moiety

The aromatic ring and the carboxylic acid group of this compound offer multiple sites for further chemical modification, allowing for the generation of a diverse range of derivatives with potentially new properties.

Electrophilic Aromatic Substitution Reactions on this compound

The electron-rich aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. ucla.edu The existing substituents—the hydroxyl, tert-butyl, and methyl groups—are all ortho, para-directing activators, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves and increase the rate of reaction. ucla.edu However, the carboxylic acid group is a deactivating meta-director. ucla.edu The interplay of these directing effects, along with steric hindrance from the bulky tert-butyl group, will determine the position of substitution.

Nitration is a classic example of an electrophilic aromatic substitution reaction that can be used to introduce a nitro group (-NO2) onto the aromatic ring of this compound. This is typically achieved by using a mixture of concentrated nitric acid and sulfuric acid. ucla.edu

In a specific example, the nitration of this compound can lead to the formation of 3-tert-butyl-5-nitro-6-methylsalicylic acid. prepchem.com In this reaction, the starting material is suspended in glacial acetic acid and cooled, followed by the dropwise addition of concentrated nitric acid. prepchem.com The directing effects of the hydroxyl, tert-butyl, and methyl groups favor substitution at the C5 position, which is ortho to the tert-butyl group and para to the hydroxyl group.

Reactant Reagents Product Reference
This compoundConcentrated Nitric Acid, Glacial Acetic Acid3-tert-butyl-5-nitro-6-methylsalicylic acid prepchem.com

This nitrated derivative can serve as a precursor for the synthesis of other functionalized molecules. For instance, the nitro group can be reduced to an amino group, opening up further avenues for derivatization.

Synthesis of Halogenated and Sulphur-Containing Analogues

The introduction of halogen and sulfur atoms into the this compound scaffold gives rise to a diverse range of analogues with potentially unique chemical and biological properties. These transformations often involve electrophilic aromatic substitution or nucleophilic displacement reactions, targeting specific positions on the aromatic ring or the carboxylic acid moiety.

Formation of Chloro Derivatives
Generation of Alkylthio and Arylthio Derivatives

The introduction of alkylthio and arylthio groups onto the salicylic acid framework can be accomplished through several synthetic strategies. One common approach involves the reaction of a halogenated derivative of this compound with an appropriate thiol (R-SH) in the presence of a base. This nucleophilic aromatic substitution reaction typically proceeds with good yields.

Research on tert-butylquinone has shown the synthesis of various alkylthio and arylthio derivatives, such as 2-tert-butyl-5-(2-propylthio)-1,4-benzoquinone and 2-tert-butyl-5-(phenylthio)-1,4-benzoquinone. bg.ac.rs These syntheses demonstrate the feasibility of introducing thioether linkages to a tert-butyl substituted aromatic ring. bg.ac.rs Furthermore, the synthesis of 3-alkylthio-6-allylthiopyridazine derivatives highlights the interest in sulfur-containing heterocyclic compounds derived from functionalities that could be analogous to those on a salicylic acid core. nih.gov

Preparation of Sulphoxides and Sulphones

The oxidation of the synthesized alkylthio and arylthio derivatives provides access to the corresponding sulfoxides and sulfones. This transformation is typically achieved using oxidizing agents of varying strengths. For the selective oxidation to sulfoxides, milder reagents such as sodium periodate (B1199274) or a stoichiometric amount of hydrogen peroxide are often employed. organic-chemistry.org Stronger oxidizing agents like potassium permanganate (B83412) or excess hydrogen peroxide, often in the presence of a catalyst, will typically lead to the formation of the corresponding sulfone. organic-chemistry.org

The synthesis of sulfoxides can be achieved using methods like those described for tert-butyl sulfoxide, which can be activated with N-bromosuccinimide and reacted with various nucleophiles. nih.govorganic-chemistry.org Palladium-catalyzed reactions of β-sulfinyl esters with iodobenzenes also provide a route to aryl sulfoxides. mdpi.com For the preparation of sulfones, methods include the oxidation of sulfides with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or through copper-catalyzed aerobic oxidation. organic-chemistry.orgnih.gov

Esterification and Anhydride (B1165640) Formation Strategies

Esterification of this compound can be carried out using standard methods, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. youtube.com Alternatively, the use of coupling agents or the conversion of the carboxylic acid to a more reactive species like an acid chloride can facilitate ester formation, especially with sterically hindered alcohols. The preparation of tert-butyl esters, for example, can be achieved by reacting the carboxylic acid with isobutene in the presence of an acidic catalyst. justia.com Transesterification is another viable method, where an existing ester is reacted with an alcohol in the presence of a catalyst to form a new ester. researchgate.netorganic-chemistry.org

The formation of anhydrides from this compound can be accomplished by reacting the carboxylic acid with a dehydrating agent such as acetic anhydride or by treating the corresponding carboxylate salt with an acid chloride. Methacrylic anhydride is an example of a commercially available anhydride that contains a tert-butyl group in its stabilizer, highlighting the use of such functionalities in anhydride chemistry. tcichemicals.comtcichemicals.com

Synthesis of Heterocyclic Compounds Incorporating this compound Moieties (e.g., Oxadiazole Derivatives)

The this compound scaffold can be incorporated into various heterocyclic ring systems, with 1,3,4-oxadiazoles being a prominent example. A common synthetic route to 1,3,4-oxadiazoles starts with the conversion of the carboxylic acid to its corresponding acid hydrazide. ajol.infoniscpr.res.innih.gov This is typically achieved by first esterifying the carboxylic acid and then reacting the ester with hydrazine (B178648) hydrate. nih.gov

The resulting acid hydrazide can then be cyclized to form the 1,3,4-oxadiazole (B1194373) ring through several methods. One approach involves reacting the hydrazide with carbon disulfide in the presence of a base, followed by acidification, to yield a 2-mercapto-1,3,4-oxadiazole derivative. ajol.infoniscpr.res.in Another method involves the reaction of the acid hydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride to form a 2,5-disubstituted 1,3,4-oxadiazole. niscpr.res.innih.gov These oxadiazole derivatives are of significant interest due to their diverse biological activities. nih.govresearchgate.netresearchgate.net

Reaction Mechanism Elucidation and Kinetic Studies of this compound Transformations

The study of reaction mechanisms and kinetics provides fundamental insights into the chemical transformations of this compound. Understanding these aspects is crucial for optimizing reaction conditions, improving yields, and controlling selectivity in the synthesis of its derivatives.

Detailed Proton Transfer Mechanisms in Related Carboxylation Processes

The synthesis of salicylic acids, including this compound, often involves the Kolbe-Schmitt reaction, a process where a phenoxide is carboxylated by carbon dioxide. The mechanism of this reaction, particularly the proton transfer steps, has been a subject of considerable investigation.

In the context of phenol carboxylation, the reaction is understood to proceed through a series of steps involving the formation of a metal phenoxide, which then reacts with CO2. mdpi.com Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the intricate mechanism. researchgate.netnih.gov One proposed mechanism suggests that the reaction between CO2 and sodium phenoxide occurs on the polarized O-Na bond rather than directly on the benzene ring, given that CO2 is a weak electrophile. This process involves three transition states and three intermediates, with the final step being a 1,3-proton shift from a carbon atom to an oxygen atom to form the sodium salicylate (B1505791). mdpi.com

The proton transfer can be a concerted electron/proton transfer (EPT) process. fao.orgnih.gov Studies on the oxidation of phenols have provided evidence for this concerted mechanism, where the phenolic proton is transferred during the electron transfer step. fao.orgnih.govchem960.com This understanding, derived from studying related phenolic compounds, offers a framework for comprehending the proton transfer dynamics in the carboxylation of substituted phenols like p-tert-butylphenol, a precursor to this compound. The presence of substituents on the phenol ring can influence the electron density and, consequently, the energetics of the proton transfer steps.

Enzymatic carboxylation of phenols also provides insights into regioselective C-H bond activation and proton transfer. acs.org For instance, some decarboxylases can catalyze the reverse carboxylation of phenols, highlighting the role of the enzyme's active site in facilitating what would otherwise be a thermodynamically challenging reaction. acs.org These biological systems underscore the importance of a precisely controlled environment for efficient and selective proton and carboxyl group transfers.

Kinetic Investigations of Derivatization and Rearrangement Reactions

Kinetic studies are essential for quantifying the rates of derivatization and potential rearrangement reactions of this compound. While specific kinetic data for this compound is not extensively available in the public domain, general principles of rearrangement reactions in organic chemistry can be applied.

Rearrangement reactions are a broad class of organic reactions where an atom or group migrates from one atom to another within the same molecule, resulting in a structural isomer. wiley-vch.deslideshare.net These reactions often proceed through carbocation intermediates, and the driving force is typically the formation of a more stable carbocation. masterorganicchemistry.comyoutube.com

One relevant type of rearrangement is the Fries rearrangement, which involves the rearrangement of a phenolic ester to a hydroxy aryl ketone. Although not a direct transformation of this compound itself, it exemplifies the types of rearrangements that substituted phenols and their derivatives can undergo. The mechanism involves the generation of an acylium ion that can then attack the aromatic ring.

Another pertinent category is allylic rearrangements, which occur in systems containing a double bond adjacent to a carbon bearing a leaving group. wikipedia.org While not directly applicable to the aromatic ring of this compound, understanding these principles is crucial when considering reactions involving any unsaturated side chains that might be introduced during derivatization.

The rate of these reactions is influenced by several factors, including the stability of the intermediate carbocation, the nature of the migrating group, and the reaction conditions such as temperature and solvent. For instance, in reactions involving carbocations, the rate of rearrangement is often competitive with the rate of nucleophilic attack.

Solvent Effects on Reaction Outcomes and Selectivity

The choice of solvent can significantly impact the outcome and selectivity of chemical reactions involving this compound and its precursors. In the context of the Kolbe-Schmitt reaction, the solvent plays a crucial role in reactant solubility, reaction rate, and product distribution. numberanalytics.comfuture4200.com

Polar solvents are generally used to dissolve the reactants and facilitate the reaction. numberanalytics.com However, studies have shown that solvents with high dielectric constants can actually inhibit the formation of salicylic acid, while those with low dielectric constants tend to favor the desired reaction. nih.gov This is because the reaction mechanism can become reversible in the presence of a solvent. nih.gov For example, in the production of salicylic acid via a suspension-based Kolbe–Schmitt reaction, toluene (B28343) was selected as a suitable solvent due to its low dielectric constant and ability to dissolve carbon dioxide. nih.gov

The table below, derived from a study on the Kolbe-Schmitt reaction, illustrates the effect of the solvent's dielectric constant on the yield of salicylic acid. nih.gov

SolventDielectric Constant (at 20 °C)Salicylic Acid Yield (%)
Xylene2.633.5
Di-isobutyl ketoneNot specifiedLower yields
Methanol32.7Lower yields
Ethanol24.5Lower yields
1-Butanol17.5Lower yields
Glycol37.7Lower yields
Glycerol42.5Lower yields

This table demonstrates the trend of increasing salicylic acid yield with decreasing solvent dielectric constant. nih.gov

Solvents can also influence the regioselectivity of the carboxylation. The formation of para-hydroxybenzoic acid as a by-product is a common issue in the Kolbe-Schmitt reaction. researchgate.net The choice of solvent can affect the relative rates of ortho- and para-carboxylation, thereby influencing the selectivity for the desired salicylic acid isomer.

Advanced Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure the final product meets the required purity standards. Given its nature as a substituted salicylic acid, standard purification techniques for organic acids are generally applicable, with potential modifications to account for the specific properties conferred by the tert-butyl and methyl groups.

A common method for the purification of acidic organic compounds is recrystallization . This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The choice of solvent is crucial and is determined by the solubility profile of this compound.

Chromatographic techniques are also widely employed for the purification of salicylic acid derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: This is a versatile technique where the crude product is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the eluent) is used to move the components through the column at different rates, leading to their separation.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. It is often used for both analytical and preparative-scale purification of high-purity compounds.

For the isolation of related compounds, such as 6-methylsalicylic acid from fermentation broths, a series of purification steps have been documented. scispace.com These often involve initial extraction followed by precipitation and multiple chromatographic steps. For instance, a purification protocol for 6-methylsalicylic acid synthase involved precipitation with polyethylene (B3416737) glycol and subsequent hydroxyapatite (B223615) chromatography. scispace.com While the starting material and scale are different, the principles of combining precipitation and chromatographic techniques are relevant for achieving high purity.

The table below outlines a general approach that could be adapted for the purification of this compound.

Purification StepDescriptionPurpose
Extraction The crude product is dissolved in an organic solvent and washed with an aqueous solution to remove water-soluble impurities.Initial removal of inorganic salts and other polar impurities.
Recrystallization The extracted product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize out.To significantly increase the purity of the compound.
Column Chromatography The recrystallized product is further purified by passing it through a silica gel column.To separate the desired product from closely related organic impurities.
Drying The purified crystals are dried under vacuum to remove any residual solvent.To obtain the final, pure, and solvent-free product.

The specific conditions for each step, such as the choice of solvents and the type of stationary phase for chromatography, would need to be optimized for this compound based on its unique physical and chemical properties. sigmaaldrich.com

Advanced Structural Elucidation and Conformational Analysis of 3 Tert Butyl 6 Methylsalicylic Acid and Its Derivatives

Comprehensive Spectroscopic Characterization

Spectroscopy provides the foundational data for determining molecular structure, connectivity, and the electronic environment of atoms within the 3-tert-butyl-6-methylsalicylic acid framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Insights (e.g., 1H, 13C NMR)

High-resolution NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of this compound. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and multiplicities can be accurately predicted based on the known effects of its constituent functional groups and comparison with related structures like 3-methylsalicylic acid chemicalbook.com and standard chemical shift databases illinois.eduutsouthwestern.educarlroth.com.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. A strong intramolecular hydrogen bond between the phenolic hydroxyl proton (2-OH) and the carbonyl oxygen of the carboxylic acid would result in a significant downfield shift for the -OH proton, typically appearing as a broad singlet well above 10 ppm. The two aromatic protons would appear as an AX system of doublets, with their specific shifts influenced by the electronic effects of the substituents. The tert-butyl group would yield a sharp singlet integrating to nine protons, while the methyl group would produce another singlet integrating to three protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display twelve distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the 170-180 ppm range. The aromatic carbons would resonate between approximately 110 and 160 ppm, with the carbon bearing the hydroxyl group (C-2) being the most downfield among them. The quaternary carbon of the tert-butyl group and its three equivalent methyl carbons would produce characteristic signals in the aliphatic region, as would the carbon of the 6-methyl group.

The following table outlines the predicted NMR data for this compound.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Ar-H (C4-H)~7.0-7.4 (d)~125-130Chemical shifts and coupling are dependent on substitution pattern.
Ar-H (C5-H)~7.5-7.8 (d)~135-140Shifted downfield due to proximity to the carboxyl group.
-CH₃ (at C6)~2.3-2.6 (s)~20-25Typical range for an aryl methyl group.
-C(CH₃)₃~1.3-1.5 (s)~30-35 (methyls), ~35-40 (quat. C)Characteristic singlet for the tert-butyl group.
-OH (at C2)>11 (s, br)N/ASignificantly downfield due to strong intramolecular H-bond.
-COOH>12 (s, br)~170-180Carboxylic acid proton, often broad and may exchange.
Ar-C1 (C-COOH)N/A~115-120Shielded by ortho hydroxyl group.
Ar-C2 (C-OH)N/A~155-160Deshielded by oxygen attachment.
Ar-C3 (C-tBu)N/A~140-145Deshielded by tert-butyl substituent.
Ar-C6 (C-CH₃)N/A~138-143Deshielded by methyl substituent.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy probes the vibrational modes of the molecule's functional groups. For this compound, the spectrum is dominated by features arising from the hydroxyl, carbonyl, and aromatic moieties. A very broad absorption band is expected in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group would appear as an intense band around 1680-1700 cm⁻¹, its position slightly lowered due to conjugation with the aromatic ring and participation in the intramolecular hydrogen bond. Aromatic C=C stretching vibrations are expected to produce several peaks in the 1450-1600 cm⁻¹ region. C-H stretching vibrations from the alkyl groups and the aromatic ring would appear around 2850-3100 cm⁻¹.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300Broad, Strong
C-H Stretch (Aromatic & Aliphatic)2850 - 3100Medium-Strong
C=O Stretch (Carboxylic Acid)1680 - 1700Strong
C=C Stretch (Aromatic)1450 - 1600Medium-Weak
C-O Stretch (Phenol & Carboxylic Acid)1200 - 1350Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

HRMS provides the exact molecular weight, allowing for the unambiguous determination of the elemental formula. The molecular formula for this compound is C₁₂H₁₆O₃, corresponding to a precise neutral mass of 208.1099 Da.

Electron Ionization (EI) mass spectrometry would likely lead to several characteristic fragmentation pathways. A primary fragmentation would be the loss of a methyl group from the tert-butyl substituent (α-cleavage) to form a stable benzylic-type cation, resulting in a fragment at [M-15]⁺. Another prominent fragmentation would be the loss of the entire tert-butyl group, leading to a peak at [M-57]⁺. The fragmentation of related compounds like 6-methylsalicylic acid shows key fragments from the loss of water ([M-18]⁺) and the carboxyl group ([M-45]⁺), which are also expected for this derivative. nih.gov

Ion Proposed Fragmentation Expected m/z
[C₁₂H₁₆O₃]⁺˙Molecular Ion208.11
[C₁₁H₁₃O₃]⁺[M - CH₃]⁺193.09
[C₈H₉O₃]⁺[M - C₄H₇]⁺ (Loss of tert-butyl)153.05
[C₁₂H₁₄O₂]⁺˙[M - H₂O]⁺˙190.10
[C₁₁H₁₅O]⁺[M - COOH]⁺163.11

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules relative to one another. nih.gov Although a specific crystal structure for this compound is not publicly available, its solid-state behavior can be predicted based on extensive studies of salicylic (B10762653) acid and its derivatives. researchgate.netresearchgate.net

Analysis of Crystal Packing Motifs and Supramolecular Assemblies

The most dominant supramolecular synthon anticipated in the crystal structure of this compound is the centrosymmetric carboxylic acid dimer. This motif, formed by a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two molecules, is a robust and highly predictable feature in the crystal structures of most substituted salicylic acids. researchgate.net

Polymorphism and its Impact on Solid-State Properties and Molecular Conformation

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct melting points, solubilities, and stabilities, all ofwhich are governed by the arrangement of molecules in the crystal lattice and their individual conformations. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the principles can be understood by examining related substituted salicylic acids.

For instance, studies on other substituted salicylic acids reveal how minor changes in substitution can lead to different packing arrangements. The interplay between hydrogen bonding and steric hindrance from the substituents can result in various supramolecular synthons, leading to the formation of different polymorphic forms. The relative stability of these polymorphs is a delicate balance of intramolecular and intermolecular forces. Computational methods, such as periodic density functional theory (DFT-D) calculations, can be employed to predict the relative energetic stability of different polymorphic forms.

A hypothetical example of how polymorphism could manifest in a substituted salicylic acid is presented in the table below, illustrating the potential differences in crystallographic and physical properties.

PropertyPolymorph IPolymorph II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
Unit Cell Volume (ų)12501300
Calculated Density (g/cm³)1.351.30
Melting Point (°C)155-157150-152
Molecular ConformationPlanarSlightly twisted
Hydrogen Bonding MotifCentrosymmetric dimersCatemeric chains

This table is illustrative and represents hypothetical data for a polymorphic system of a substituted salicylic acid.

Stereochemical Investigations and Chiral Analysis of this compound Analogues

The introduction of chirality into salicylic acid derivatives opens up avenues for applications in stereoselective synthesis and catalysis. While this compound itself is not chiral, the principles of stereochemical control are highly relevant to its analogues. A significant challenge in synthetic chemistry is the stereoselective construction of quaternary carbon centers. Research has demonstrated that chiral auxiliaries can be effectively used to control the stereochemistry of reactions involving salicylic acid derivatives. acs.orgacs.org

One powerful method involves the Birch reduction of chiral esters of salicylic acids. acs.orgacs.org For example, using a chiral auxiliary like (-)-8-phenylmenthol (B56881) to form an ester with a salicylic acid derivative can direct the diastereoselective alkylation of the resulting enolate intermediate. acs.org This approach allows for the creation of new quaternary stereocenters with a high degree of stereocontrol. The chiral auxiliary imposes a conformational bias on the reactive intermediate, leading to a preferential attack of the electrophile from one face of the molecule. The diastereomeric ratio of the products is a measure of the effectiveness of the chiral auxiliary in directing the stereochemical outcome.

The choice of the chiral auxiliary is crucial. For instance, simple chiral alcohols like borneol or menthol (B31143) may provide little to no diastereoselectivity. acs.org In contrast, auxiliaries capable of π-stacking interactions with the aromatic ring of the salicylic acid derivative, such as 8-phenylmenthol, can significantly enhance diastereoselectivity. acs.org

The following table summarizes representative data from stereoselective alkylation studies on chiral esters of salicylic acid analogues.

Salicylic Acid DerivativeChiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)
3,O-dimethyl salicylic acid(-)-8-phenylmentholIodomethylpivalate4:1
3,O-dimethyl salicylic acid(-)-8-(1-naphthyl)mentholIodomethylpivalate7:1
3,O-dimethyl salicylic acid(-)-8-(2-naphthyl)mentholIodomethylpivalate9:1

Data adapted from studies on stereocontrolled Birch reduction-alkylation of chiral salicylic acid esters. acs.org

Supramolecular Chemistry and Inclusion Compound Formation

The field of supramolecular chemistry focuses on the design and study of complex chemical systems held together by non-covalent interactions. Salicylic acid derivatives, with their hydrogen bonding capabilities and potential for steric directionality, are excellent building blocks for creating host molecules capable of encapsulating guest species to form inclusion compounds or clathrates.

A noteworthy example of clathrate formation involves metal salts of substituted salicylic acids. A patent has described the formation of clathrate compounds where the host crystal is a polyvalent metal salt of a ring-substituted salicylic acid, such as zinc 3,5-di-tert-butyl-6-methylsalicylate. google.com These host crystals possess spatial interstices within their crystal lattice that are capable of accommodating organic guest molecules with 1 to 12 carbon atoms. google.com

The formation of these inclusion compounds is highly specific. Not all substituted salicylic acid salts can form clathrates; it is a characteristic property of specific structures that can create the necessary void spaces in their crystal packing. google.com The resulting clathrates can exhibit modified physical properties, such as enhanced solubility in organic solvents and increased stability. google.com

Another important class of clathrate hosts derived from salicylic acid are the trisalicylides, such as tri-o-thymotide (B1225392) (TOT). TOT is a cyclic trimer of thymotic acid (a derivative of salicylic acid). The propeller-like, chiral conformation of TOT allows it to form inclusion complexes with a wide variety of guest molecules. The synthesis of TOT analogues with modified substituents allows for the fine-tuning of the host cavity size and shape, thereby altering its guest-binding properties. brandeis.eduacs.org

The table below provides examples of host-guest systems based on salicylic acid derivatives.

Host CompoundGuest Molecule(s)Method of Characterization
Zinc 3,5-di-tert-butyl-6-methylsalicylateVarious organic compounds (1-12 carbons)Not specified in patent
Tri-o-thymotide (TOT)Chloroform, Benzene (B151609), n-HeptaneX-ray Crystallography
Tri-3-(2-butyl)-6-methylsalicylideVarious organic solventsX-ray Crystallography

The stability and selectivity of clathrate formation are governed by the principles of molecular recognition, which involve a combination of size and shape complementarity, as well as specific non-covalent interactions between the host and guest. In the case of trisalicylide (B3329460) hosts like TOT, the cavity size and shape are crucial for accommodating guest molecules. The interactions are primarily van der Waals forces, although dipole-dipole interactions can also play a role depending on the nature of the guest.

The host framework can often exhibit conformational flexibility, adapting its structure to optimize interactions with the guest molecule. This induced-fit mechanism is a key aspect of host-guest recognition. The study of the crystal structures of these clathrates using X-ray diffraction provides invaluable information on the host-guest stoichiometry, the conformation of the host and guest molecules, and the specific intermolecular contacts that stabilize the inclusion complex.

For open-chain hosts, such as bis-salicylic acid derivatives, intramolecular and intermolecular hydrogen bonding can lead to the formation of pseudo-cyclic structures that create a recognition site for guest molecules. The flexibility of these open-chain hosts can allow for significant conformational changes to accommodate different guests, leading to diverse packing structures in the solid state.

Computational Chemistry and Theoretical Modeling of 3 Tert Butyl 6 Methylsalicylic Acid

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization (e.g., DFT Studies)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).

Geometry Optimization: The process begins with building an initial 3D structure of 3-tert-butyl-6-methylsalicylic acid. This structure is then optimized to find the lowest energy conformation, which represents the most stable geometry. Studies on related phenolic compounds often use semi-empirical methods like PM6 for initial optimization, followed by more robust DFT calculations. bsu.bynih.gov For instance, electronic structure calculations on C3H6O isomers have utilized the MP2/CC-PVDZ level of theory to identify all local minima on the potential energy surface. nih.gov

Electronic Structure: Once the geometry is optimized, calculations can reveal key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. For example, in a study of a related N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, the HOMO energy was calculated to be -9.584 eV and the LUMO energy was 0.363 eV using the PM6 method. bsu.by These calculations also predict the UV/Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the probability of an electronic transition. bsu.byresearchgate.net

Table 1: Example of Calculated Electronic Properties for a Structurally Related Phenolic Compound

Parameter Value Method
HOMO Energy -9.584 eV PM6
LUMO Energy 0.363 eV PM6
λmax 275.99 nm PM6
Oscillator Strength (f) 0.5795 PM6

Note: This data is for N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide and is presented as an example of typical outputs from quantum chemical calculations. bsu.by

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum calculations provide a static picture of the most stable state, Molecular Dynamics (MD) simulations offer a view of how this compound behaves over time in a specific environment, such as in a solvent or near a biological receptor. MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory of their positions and velocities.

Conformational Sampling: A key application of MD is to explore the accessible conformations of a molecule. nih.gov For a flexible molecule, different rotations around single bonds can lead to various conformers, some of which may be crucial for biological activity. Enhanced sampling techniques, such as metadynamics, are often used to overcome energy barriers and explore the conformational space more efficiently. chemrxiv.org For instance, simulations of the PROTAC molecule MZ1, which contains a tert-butyl group, revealed that its conformational ensemble is highly dependent on the solvent; it remains compact in water but is more extended and flexible in DMSO. chemrxiv.org This type of analysis for this compound would reveal how its carboxylic acid, hydroxyl, methyl, and tert-butyl groups orient themselves in different environments.

Dynamic Behavior: MD simulations can track dynamic properties like the Root Mean Square Deviation (RMSD) to assess structural stability over time. nih.gov By analyzing the trajectory, one can understand the flexibility of different parts of the molecule and observe intramolecular hydrogen bonding patterns that may fluctuate over time. For example, in simulations of protein-ligand complexes, MD can reveal how the binding pocket of a protein adapts to the presence of a ligand. nih.govresearchgate.net

Theoretical Studies of Reaction Pathways, Transition States, and Energy Barriers

Theoretical calculations can be used to map out potential chemical reactions involving this compound. This involves identifying the structures of reactants, products, and the high-energy transition states that connect them.

By calculating the energies of these species, researchers can determine the activation energy or energy barrier for a given reaction, which dictates the reaction rate. For example, studies on the conversion of nitrile oxide to isocyanate have used DFT methods (like B3LYP and r2SCAN-3c) to explore different pathways and identify the most favorable one by comparing the computed energy barriers of the transition states. chemrxiv.org Similarly, investigating the synthesis or degradation of this compound would involve locating the transition states for each step and calculating the associated energy barriers. A theoretical study on the carbonylation of methyl tert-butyl ether indicated that the most energetically demanding step was the initial decomposition into a tert-butyl cation and methanol, highlighting how computational methods can pinpoint critical stages in a reaction sequence. northwestern.edu

Table 2: Example of Calculated Reaction Barriers for Catalyzed Isocyanate Synthesis

Catalyst Computational Method Effective Reaction Barrier (kcal/mol)
SO2 r2SCAN-3c (gas phase) 9
Acetone r2SCAN-3c (gas phase) 17
Methyl 3,3,3-trifluoropyruvate r2SCAN-3c (gas phase) 11
3,5-di-tert-butyl-o-benzoquinone r2SCAN-3c (gas phase) 10

Note: This data illustrates how computational methods can compare the efficiency of different catalysts by calculating energy barriers for a reaction. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR).

To build a QSAR model relevant to this compound, a dataset of structurally similar compounds with measured biological activity (e.g., enzyme inhibition) would be required. nih.gov Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, or hydrophobic properties), are calculated for each molecule. Statistical methods are then used to create a mathematical model that links these descriptors to the observed activity. nih.gov

The process typically involves:

Data Collection: Assembling a set of molecules with known activities.

Descriptor Calculation: Computing various 2D and 3D descriptors for each molecule.

Model Development: Dividing the data into a training set to build the model and a test set to validate it. nih.govnih.gov

Validation: Assessing the model's statistical significance and predictive power using metrics like the correlation coefficient (R²) and cross-validated R² (Q²). nih.gov

Such models can predict the activity of new, untested compounds like derivatives of this compound, thereby guiding the synthesis of more potent molecules. nih.gov

Molecular Docking Investigations of Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is crucial for understanding the basis of a molecule's biological activity and for structure-based drug design.

In a docking simulation, this compound would be placed into the active site of a target protein. The algorithm then samples a vast number of possible conformations and orientations of the ligand within the binding site, scoring each one. The highest-scoring poses represent the most likely binding modes.

Analysis of these poses reveals key interactions between the ligand and the protein's amino acid residues. These interactions can include:

Hydrogen Bonds: For example, between the carboxylic acid or hydroxyl group of the salicylic (B10762653) acid moiety and polar residues in the active site.

Hydrophobic Interactions: Involving the tert-butyl and methyl groups fitting into nonpolar pockets of the receptor.

Electrostatic Interactions: Between charged groups on the ligand and receptor.

For instance, docking studies of inhibitors into the SARS-CoV 3CL protease have identified specific hydrogen bonds and the occupation of hydrophobic subpockets (S1, S2, S3) by different parts of the ligand. nih.gov

Docking programs use scoring functions to estimate the binding affinity (e.g., in kcal/mol) for each predicted pose. Lower scores typically indicate stronger binding. These scores can be used to rank different compounds or different binding modes of the same compound. For example, induced-fit docking of a series of carboxamide derivatives against the PI3Kα enzyme yielded docking scores that helped rationalize the observed inhibitory activity. mdpi.com

While these scores provide a rapid estimate, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI), often used in conjunction with MD simulations, can provide more accurate predictions of binding free energies. These predicted affinities can then be correlated with experimentally measured inhibition constants (Ki) or IC50 values to validate the computational model.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide
Methyl tert-butyl ether
Acetone
Methyl 3,3,3-trifluoropyruvate
3,5-di-tert-butyl-o-benzoquinone
Nitrile oxide
Isocyanate
MZ1

Coordination Chemistry and Metal Complexes of 3 Tert Butyl 6 Methylsalicylic Acid

Synthesis and Advanced Characterization of Metal Salicylate (B1505791) Complexes (e.g., Zirconium Complexes)

The synthesis of metal complexes with substituted salicylic (B10762653) acids typically involves the reaction of the salicylic acid derivative with a metal precursor, such as a metal alkoxide. For instance, zirconium(IV) complexes of various salicylates have been prepared by reacting zirconium(IV) n-propoxide or n-butoxide with the corresponding salicylic acid in an alcohol solvent. mdpi.compreprints.org This method is expected to be applicable for the synthesis of zirconium complexes of 3-tert-butyl-6-methylsalicylic acid.

The general reaction can be represented as: n L-H + M(OR)ₓ → [L]ₙM(OR)ₓ₋ₙ + n HOR where L-H is the salicylic acid ligand, M is the metal, and OR is the alkoxide group.

Advanced characterization techniques are crucial for elucidating the structure and properties of these complexes. Key methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the coordination of the ligand to the metal center by observing shifts in the signals of the aromatic protons and carbons, as well as those of the tert-butyl and methyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the coordination mode of the carboxylate and hydroxyl groups. The stretching frequencies of the C=O and O-H bonds are sensitive to coordination.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the complexes, providing insights into their composition and structure. mdpi.compreprints.org

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, etc.) in the complex, which helps in confirming the empirical formula. mdpi.compreprints.org

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes. mdpi.compreprints.org

While no specific characterization data for zirconium complexes of this compound are available in the reviewed literature, the data for analogous complexes provide expected ranges for key spectroscopic signals.

Table 1: Expected Spectroscopic Data for a Zirconium Complex of this compound (based on analogs)

Technique Expected Observations
¹H NMR Shifts in aromatic, tert-butyl, and methyl proton signals upon coordination.
¹³C NMR Shifts in aromatic, carboxylate, tert-butyl, and methyl carbon signals.

Elucidation of Ligand Binding Modes and Coordination Geometries in Metal Complexes

Substituted salicylic acids can adopt various binding modes when coordinating to a metal center. The most common mode is bidentate, where the ligand chelates to the metal through the carboxylate oxygen and the phenolic oxygen, forming a stable six-membered ring. However, monodentate coordination through either the carboxylate or the phenolate (B1203915) group is also possible.

The steric bulk of the substituents on the salicylic acid ring can significantly influence the coordination geometry of the resulting metal complex. The presence of a tert-butyl group, in particular, can lead to distortions from ideal geometries. For example, in some amine bis(phenolate) zirconium complexes, ortho-positioned tert-butyl groups have been shown to cause steric hindrance, resulting in a distorted octahedral geometry. hw.ac.uk

In the case of this compound, the tert-butyl group at the 3-position and the methyl group at the 6-position are expected to influence the arrangement of the ligands around the metal center. This steric hindrance might favor the formation of less sterically crowded complexes or even lead to unusual coordination numbers or geometries.

Table 2: Potential Binding Modes and Geometries for Metal Complexes of this compound

Binding Mode Coordination Geometry Influencing Factors
Bidentate (chelate) Octahedral (distorted), Square Planar, etc. Metal ion preference, steric hindrance from tert-butyl and methyl groups.
Monodentate (carboxylate) Various Solvent, presence of other ligands.
Monodentate (phenolate) Various pH, deprotonation state of the ligand.

Catalytic Applications of this compound Metal Complexes

Metal complexes of salicylic acid derivatives have shown significant promise as catalysts in various organic transformations, most notably in ring-opening polymerization (ROP).

Investigation of Catalytic Activity in Ring-Opening Polymerization (ROP) Reactions

Zirconium complexes of substituted salicylic acids have been demonstrated to be effective catalysts for the ring-opening polymerization of cyclic esters, such as ε-caprolactone (CL) and lactide (LA). mdpi.compreprints.org These polymerizations are of great interest for the production of biodegradable polymers like polycaprolactone (B3415563) (PCL) and polylactide (PLA).

The catalytic activity is influenced by the nature of the substituents on the salicylate ligand. Electron-donating groups, such as methyl and tert-butyl groups, can affect the electronic properties of the metal center and, consequently, its catalytic performance. The steric bulk of these substituents also plays a critical role. While increased steric bulk can sometimes enhance stereoselectivity in polymerization, it can also decrease the rate of polymerization by hindering the approach of the monomer to the catalytic site. hw.ac.uk

For a hypothetical zirconium complex of this compound, it is anticipated that the complex would be an active catalyst for ROP. The alkoxide groups on the zirconium center would likely act as the initiators for the polymerization. The rate and control of the polymerization would be a function of the interplay between the electronic effects of the alkyl substituents and the steric hindrance they impose.

Table 3: Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Analagous Zirconium Salicylate Complexes

Catalyst Monomer Conversion (%) Polymer Mn ( g/mol ) Reference
Zr-3-methylsalicylate complex ε-Caprolactone High Varies with conditions mdpi.compreprints.org

Data is based on studies of analogous compounds and is indicative of the potential activity of a this compound-based catalyst.

Exploration of Other Relevant Catalytic Transformations

While ring-opening polymerization is a major application, metal complexes of substituted salicylic acids could potentially catalyze other organic reactions. The Lewis acidic nature of the metal center, modulated by the salicylate ligand, can be harnessed for various transformations.

Potential areas of exploration for the catalytic application of this compound metal complexes include:

Transesterification reactions: The Lewis acidic metal center can activate carbonyl groups towards nucleophilic attack.

Oxidation reactions: Salen-type ligands, which are structurally related to salicylates, are well-known to form complexes that catalyze a variety of oxidation reactions.

Asymmetric catalysis: If the ligand is made chiral, the resulting complexes could be explored for enantioselective catalysis.

Further research is required to explore these and other potential catalytic applications of metal complexes derived from this compound.

Advanced Research Applications and Methodological Developments Incorporating 3 Tert Butyl 6 Methylsalicylic Acid

Development and Application of Chemical Probes Based on 3-Tert-butyl-6-methylsalicylic Acid Scaffolds

Chemical probes are powerful tools for dissecting complex biological processes. cam.ac.uk The development of probes based on a specific molecular scaffold allows for the targeted investigation of proteins and pathways. While the direct application of this compound as a chemical probe is not extensively documented in current literature, its structural features suggest potential for such development.

The salicylic (B10762653) acid framework itself is a known pharmacophore that can be derivatized to create probes for various biological targets. For instance, the strategic placement of reactive groups or reporter tags on the salicylic acid ring can facilitate covalent labeling or fluorescent tracking of interacting proteins. The presence of the bulky tert-butyl group and the methyl group on the this compound scaffold offers unique steric and electronic properties that could be exploited for designing selective probes. These substituents can influence the binding affinity and specificity of the probe for its target protein, potentially reducing off-target effects.

In a broader context, research on related salicylic acid derivatives has paved the way for designing probes. For example, fluorescent probes based on the rhodamine scaffold have been developed for the detection of salicylic acid itself through hydrogen bonding interactions. nih.gov This principle could be adapted to the this compound structure. Furthermore, scaffold hopping from known plant activators like salicylic acid has led to the discovery of new chemical probes with novel backbones, such as benzotriazole (B28993) derivatives. researchgate.net This highlights the potential of using the fundamental salicylic acid structure as a starting point for innovation in probe development.

Integration into Biosensor Platforms for Analytical Detection

Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence of specific substances. Phenolic compounds, including salicylic acid derivatives, are an important class of analytes for which biosensors are being developed for applications in environmental monitoring, food quality control, and diagnostics. mdpi.comnih.gov

Although there are no specific biosensor platforms reported in the literature that explicitly utilize this compound, the general principles of phenolic compound detection are applicable. Enzyme-based biosensors, often employing phenol (B47542) oxidases like laccase and tyrosinase, are commonly used for the detection of a wide range of phenolic compounds. mdpi.comresearchgate.net These enzymes catalyze the oxidation of phenols, generating a detectable electrochemical or optical signal. The specific substitutions on the aromatic ring of this compound, namely the tert-butyl and methyl groups, would likely influence its recognition and turnover by such enzymes, a factor that would need to be characterized for its integration into a biosensor.

Furthermore, whole-cell biosensors and protein-based biosensors that utilize transcriptional regulators are emerging as highly specific detection systems. For example, a biosensor for 6-methylsalicylic acid has been developed by engineering the ligand specificity of a bacterial transcriptional regulator. acs.org A similar strategy of directed evolution could potentially be employed to develop a biosensor specific for this compound. The design of such a biosensor would benefit from computational, structure-guided approaches to engineer the ligand-binding pocket of a suitable scaffold protein. acs.org

Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules

Salicylic acid and its derivatives are valuable building blocks in organic synthesis due to the presence of multiple reactive functional groups: a carboxylic acid, a hydroxyl group, and an aromatic ring. These can be selectively modified to construct more complex molecular architectures. While specific examples of the use of this compound as a building block in the synthesis of complex natural products or pharmaceuticals are not prevalent in the literature, its chemical nature suggests several potential synthetic applications.

The carboxylic acid moiety can undergo esterification or amidation to introduce a variety of substituents. researchgate.netma.edu The phenolic hydroxyl group can be alkylated or acylated, and its directing effect can be utilized in further electrophilic aromatic substitution reactions. The tert-butyl and methyl groups on the aromatic ring of this compound exert both steric and electronic influences on the reactivity of the ring. The bulky tert-butyl group can direct incoming electrophiles to the para position and may sterically hinder reactions at the adjacent ortho position. stackexchange.commsu.eduucalgary.ca This predictable regioselectivity can be a valuable tool in a multi-step synthesis.

For instance, the synthesis of 3-tert-butyl-5-nitro-6-methyl salicylic acid from this compound demonstrates the feasibility of electrophilic aromatic substitution on this scaffold. prepchem.com This nitro derivative could then serve as a precursor for further functionalization, such as reduction to an amine, which can then be used in the construction of heterocyclic systems. The general reactivity of salicylic acids in reactions such as the Kolbe-Schmitt reaction (carboxylation) and esterification provides a foundational framework for how this compound could be employed in synthetic strategies. wikipedia.org

Insights into Polyketide Biosynthesis Pathways Derived from Related Salicylic Acid Systems

While the biosynthesis of this compound itself is not a focus of major research, the study of the closely related natural product, 6-methylsalicylic acid (6-MSA), has provided profound insights into the mechanisms of polyketide biosynthesis. Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities. nih.gov They are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs).

6-Methylsalicylic acid synthase (6-MSAS) is a classic example of a Type I iterative PKS. cam.ac.uknih.gov It catalyzes the synthesis of 6-MSA from one molecule of acetyl-CoA and three molecules of malonyl-CoA. nih.govresearchgate.net The study of 6-MSAS has been instrumental in understanding how a single enzyme can iteratively use its catalytic domains to build a specific polyketide backbone. The process involves a series of condensation, reduction, and dehydration reactions, followed by cyclization and aromatization to yield the final product. cam.ac.ukresearchgate.net

Chemical probes have been instrumental in elucidating the intermediates in the 6-MSA biosynthetic pathway. cam.ac.uk By using probes that can trap the growing polyketide chain on the PKS, researchers have been able to isolate and characterize the diketide and triketide intermediates. This has provided direct evidence for the programmed sequence of events that occurs within the enzyme's active sites.

The knowledge gained from studying the 6-MSA system serves as a paradigm for understanding the biosynthesis of other aromatic polyketides. The principles of iterative catalysis, domain organization, and product release are applicable to a wide range of PKSs. While there is no evidence to suggest that this compound is a natural polyketide, the biosynthetic machinery for 6-MSA could potentially be engineered to accept alternative starter or extender units, which might lead to the production of novel, substituted salicylic acid derivatives.

Q & A

Q. What are the standard synthetic routes for 3-tert-butyl-6-methylsalicylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation or esterification of salicylic acid derivatives. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl halides or alcohols in acidic media. A general procedure for analogous salicylic acids (e.g., 6-(1-alkenyl)salicylic acids) involves refluxing precursors in ethanol with NaOH, followed by acidification and purification via chromatography (C18 column, MeOH-H2O = 17:3) . Key factors affecting yield include:

  • Temperature : Higher reflux temperatures (70–80°C) improve reaction kinetics but may degrade heat-sensitive intermediates.
  • Catalyst : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution but require strict anhydrous conditions.
  • Purification : Chromatographic separation is critical due to isomer formation (e.g., Z/E isomers), which can reduce yields by 10–15% .

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using the compound’s structural features:
    • The tert-butyl group shows a singlet at ~1.3 ppm (¹H) and ~29 ppm (¹³C).
    • Methyl substituents on the aromatic ring resonate at ~2.2 ppm (¹H).
    • Carboxylic protons (if free) appear as broad peaks at ~12 ppm .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) for purity analysis. Retention times can be compared to reference standards .
  • FT-IR : Confirm the presence of carboxylic acid (O-H stretch: 2500–3300 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer: Contradictions often arise from differences in experimental design:

  • Time-Dependent Studies : Conduct stability assays at pH 2–9 over 24–72 hours. Use HPLC to quantify degradation products (e.g., decarboxylated derivatives). For example, acidic conditions (pH < 4) may stabilize the compound, while alkaline conditions (pH > 8) accelerate hydrolysis .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across pH levels. Conflicting results may stem from insufficient sample replicates or uncontrolled variables (e.g., oxygen exposure).
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in the carboxylic group) to track hydrolysis pathways via mass spectrometry .

Q. What role does the tert-butyl group play in the compound’s pharmacokinetic behavior in targeted drug delivery systems?

Methodological Answer: The tert-butyl group enhances:

  • Lipophilicity : LogP increases by ~1.5 units compared to unsubstituted salicylic acid, improving membrane permeability (measured via PAMPA assays) .
  • Metabolic Stability : The bulky tert-butyl group reduces cytochrome P450-mediated oxidation. Validate using liver microsome assays with LC-MS/MS quantification .
  • Targeted Delivery : In enteric formulations, the tert-butyl group may interact with lipid-based carriers, as shown in studies using Caco-2 cell monolayers to simulate intestinal absorption .

Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Parallel Synthesis : Use robotic liquid handlers to prepare a library of analogs (e.g., varying alkyl chain lengths or substituent positions).
  • High-Throughput Screening (HTS) : Test analogs for bioactivity (e.g., COX-2 inhibition) using fluorescence polarization assays. IC₅₀ values can guide SAR refinement .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects of substituents on the carboxylic acid’s acidity, which correlates with anti-inflammatory activity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antioxidant activity in vitro vs. in vivo?

Methodological Answer:

  • Assay Selection : In vitro DPPH/ABTS assays may overestimate activity due to solvent artifacts. Cross-validate using cell-based assays (e.g., ROS detection in RAW 264.7 macrophages) .
  • Pharmacokinetic Factors : Measure plasma concentrations in animal models via LC-MS to correlate in vivo efficacy with bioavailability. Poor absorption (F < 20%) may explain discrepancies .
  • Redox Interference : Test for pro-oxidant effects at high doses (≥100 μM) using glutathione depletion assays .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC145–148°C
LogP (Octanol-Water)Shake-flask3.2 ± 0.1
Aqueous Solubility (25°C)HPLC-UV0.12 mg/mL (pH 7.4)
Plasma Protein BindingEquilibrium dialysis92% (albumin)

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3-Tert-butyl-6-methylsalicylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.